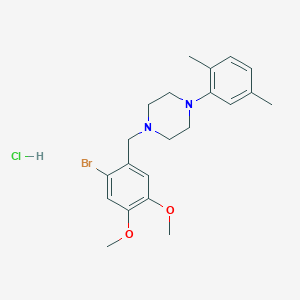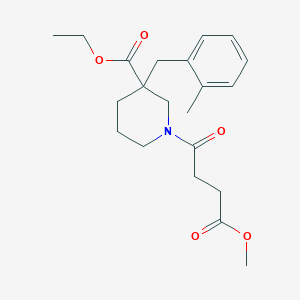
1-(2-bromo-4,5-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-bromo-4,5-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine hydrochloride, also known as BDB, is a chemical compound that belongs to the family of piperazine derivatives. BDB has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
The exact mechanism of action of 1-(2-bromo-4,5-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine hydrochloride is not yet fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT2A receptor and a dopamine D2 receptor antagonist. The compound also enhances the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anti-addictive effects.
Biochemical and Physiological Effects
This compound has been found to alter the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. The compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. This compound has been found to have a low toxicity profile and does not induce significant adverse effects on vital organs such as the liver and kidneys.
Advantages and Limitations for Lab Experiments
1-(2-bromo-4,5-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine hydrochloride has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, the compound has a short half-life, which may limit its therapeutic potential. Moreover, this compound is a Schedule I controlled substance in the United States, which makes it challenging to obtain for research purposes.
Future Directions
Future research on 1-(2-bromo-4,5-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine hydrochloride should focus on elucidating its exact mechanism of action and exploring its therapeutic potential in the treatment of various neurological disorders. Further studies are needed to determine the optimal dosage and administration route of this compound and to evaluate its long-term safety profile. Additionally, research should be conducted to develop novel derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. The compound has been extensively studied for its antidepressant and anti-addictive effects and has shown a low toxicity profile. Further research is needed to fully understand the mechanism of action of this compound and to develop novel derivatives with improved pharmacological properties.
Synthesis Methods
The synthesis of 1-(2-bromo-4,5-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine hydrochloride involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde and 2,5-dimethylphenylpiperazine in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol. The purity of the synthesized this compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Scientific Research Applications
1-(2-bromo-4,5-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and addiction. The compound has been shown to exhibit antidepressant-like effects in animal models of depression and anxiety. This compound has also been found to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN2O2.ClH/c1-15-5-6-16(2)19(11-15)24-9-7-23(8-10-24)14-17-12-20(25-3)21(26-4)13-18(17)22;/h5-6,11-13H,7-10,14H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWBKOCEYVKJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=C(C=C3Br)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5019267.png)
![1-(4-methoxyphenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5019275.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-iodophenyl)acetamide](/img/structure/B5019284.png)


![N-[(5-chloro-2-thienyl)methyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B5019300.png)

![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5019310.png)

![4-{1-cyano-2-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B5019325.png)

![{2-[2-(4-chlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5019333.png)
![2-oxo-1,3-propanediyl bis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate]](/img/structure/B5019340.png)
![2-iodo-6-methoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5019346.png)